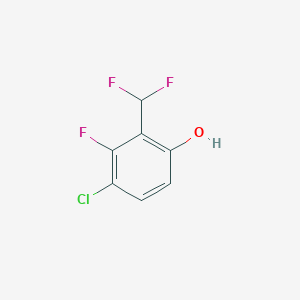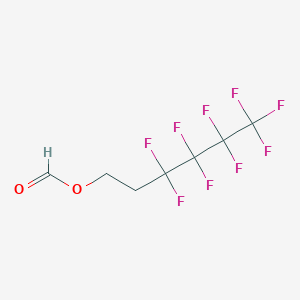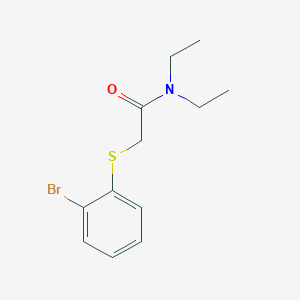
2-Chloro-5-(thiophen-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chlorine atom at the 2-position and a thiophene ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-(thiophen-2-yl)aniline involves the reaction of 2-chloroaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and improved yields. The use of automated systems also enhances the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(thiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Chloro-5-(thiophen-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing new pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(thiophen-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the compound’s structure and the nature of its substituents.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(thiophen-2-yl)benzenamine
- 2-Chloro-5-(2-thienyl)benzenamine
Uniqueness
2-Chloro-5-(thiophen-2-yl)aniline is unique due to the presence of both chlorine and thiophene substituents, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C10H8ClNS |
|---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
2-chloro-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C10H8ClNS/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H,12H2 |
InChI Key |
ZAIRQGJCCIMDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



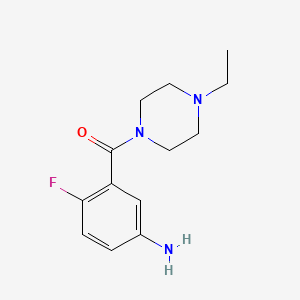

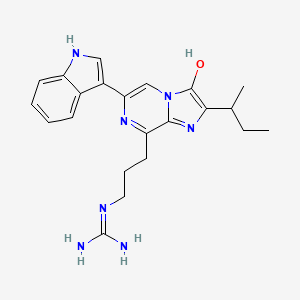
![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
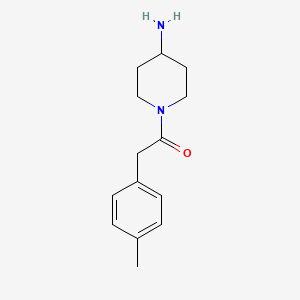
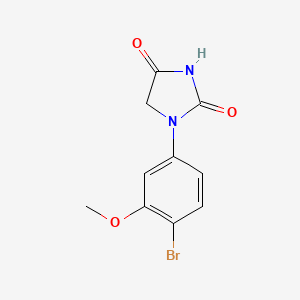
![4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)
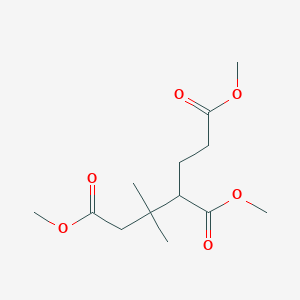
![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)
